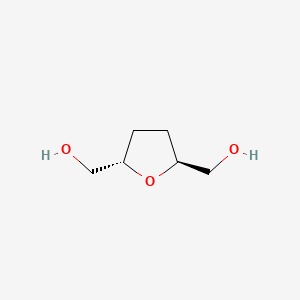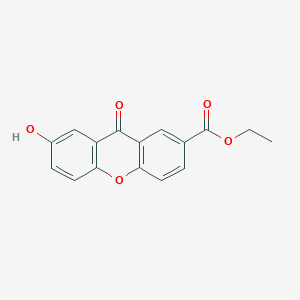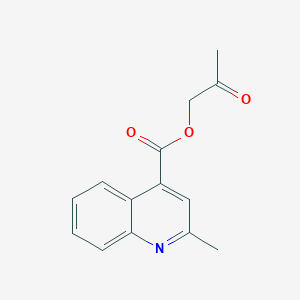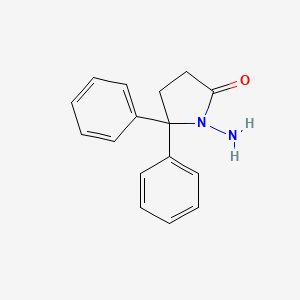
Trimethylsilyl 3-oxobutane-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 3-oxobutane-2-sulfonate is an organosilicon compound with the molecular formula C₇H₁₆O₄SSi. It is characterized by the presence of a trimethylsilyl group attached to a 3-oxobutane-2-sulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 3-oxobutane-2-sulfonate typically involves the reaction of 3-oxobutane-2-sulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-oxobutane-2-sulfonic acid+trimethylsilyl chloride→trimethylsilyl 3-oxobutane-2-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 3-oxobutane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxybutane sulfonates.
Substitution: Various substituted butane sulfonates depending on the reagent used.
Aplicaciones Científicas De Investigación
Trimethylsilyl 3-oxobutane-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trimethylsilyl 3-oxobutane-2-sulfonate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group provides steric hindrance, protecting reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound can also participate in radical reactions, where it acts as a radical initiator or stabilizer.
Comparación Con Compuestos Similares
Similar Compounds
Sodium trimethylsilylpropanesulfonate (DSS): Used as an NMR standard.
Trimethylsilyl trifluoromethanesulfonate: Used as a silylation reagent in organic synthesis.
2-(Trimethylsilyl)ethanesulfonyl chloride: Used in the protection of amines.
Uniqueness
Trimethylsilyl 3-oxobutane-2-sulfonate is unique due to its specific combination of a trimethylsilyl group with a 3-oxobutane-2-sulfonate moiety. This combination imparts unique chemical properties, making it useful in a variety of chemical reactions and applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
89056-01-9 |
|---|---|
Fórmula molecular |
C7H16O4SSi |
Peso molecular |
224.35 g/mol |
Nombre IUPAC |
trimethylsilyl 3-oxobutane-2-sulfonate |
InChI |
InChI=1S/C7H16O4SSi/c1-6(8)7(2)12(9,10)11-13(3,4)5/h7H,1-5H3 |
Clave InChI |
VXRZBXPOGQFFNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)S(=O)(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)


acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)

![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)

![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
